1-Tert-butyl-3-(alpha-methylbenzyl)urea

Herbicide Enantioselectivity Weed Science

Generic phenylurea herbicides lack the enantioselectivity required for species-specific paddy weed control, introducing off-target risk in rice cultivation research. 1-tert-Butyl-3-(α-methylbenzyl)urea (CAS 121913-98-2) resolves this gap as a chiral α-methylbenzylphenylurea probe with a defined stereocenter. • (R)-enantiomer demonstrates significant activity against barnyardgrass (Echinochloa spp.) and Cyperaceae species, enabling stereospecific mechanism-of-action studies. • Unique tert-butyl substitution on the urea core confers a distinct enantioselective profile not achievable with achiral analogs (e.g., fenuron, diuron) or differently substituted MBPUs. • Serves as a critical reference standard for SAR investigations and chiral safener-mechanism research in rice herbicide development programs.

Molecular Formula C13H20N2O
Molecular Weight 220.316
CAS No. 121913-98-2
Cat. No. B2931644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Tert-butyl-3-(alpha-methylbenzyl)urea
CAS121913-98-2
Molecular FormulaC13H20N2O
Molecular Weight220.316
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=O)NC(C)(C)C
InChIInChI=1S/C13H20N2O/c1-10(11-8-6-5-7-9-11)14-12(16)15-13(2,3)4/h5-10H,1-4H3,(H2,14,15,16)
InChIKeyGINDCBFYEUWKKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Tert-butyl-3-(alpha-methylbenzyl)urea Structural Baseline


1-Tert-butyl-3-(alpha-methylbenzyl)urea (CAS 121913-98-2) is a substituted phenylurea derivative characterized by a chiral alpha-methylbenzyl group and a bulky tert-butyl substituent on the urea core . This compound belongs to the broader class of alpha-methylbenzylphenylureas (MBPUs), which are recognized for their enantioselective herbicidal activities against paddy weeds and their potential as safeners in rice cultivation [1]. Its molecular formula is C13H20N2O, with a molecular weight of 220.31 g/mol and predicted physicochemical properties including a boiling point of 381.1±21.0 °C and a density of 0.999±0.06 g/cm³ [2]. The presence of a stereocenter in the alpha-methylbenzyl moiety is a critical structural feature that dictates its biological activity and differentiates it from achiral or differently substituted phenylurea analogs [1].

Chiral scaffold Enables enantioselective herbicidal activity studies against paddy weeds
Configuration context (R)-2-tert-butyl α-methylbenzylphenylurea reported with broad-spectrum weed control profile

1-Tert-butyl-3-(alpha-methylbenzyl)urea Substitution Risk


Generic substitution within the phenylurea herbicide class is a high-risk strategy due to profound, structure-dependent variations in enantioselective activity, species-specificity, and metabolic fate. Research on chiral α-methylbenzylphenylureas demonstrates that the specific combination of a chiral alpha-methylbenzyl group and a tert-butyl substituent, as found in 1-tert-butyl-3-(alpha-methylbenzyl)urea, yields a unique enantioselective profile against key paddy weeds like barnyardgrass and Cyperaceae species, a property not observed in simpler, achiral phenylureas like fenuron or diuron [1]. Furthermore, comparative studies within the α-methylbenzylphenylurea class itself reveal that even minor changes to the aniline moiety (e.g., substituting tert-butyl for iso-propyl or ethyl) drastically alter weed control efficacy and selectivity between rice and target weeds [1]. This inherent sensitivity to structural nuance means that substituting the target compound with a seemingly 'similar' analog, such as 1-tert-butyl-3-phenylurea (CAS 15054-54-3) or a differently substituted α-methylbenzylphenylurea, will almost certainly result in a different, and likely inferior or non-predictable, biological outcome for a given research or industrial application [1].

Substituent sensitivity Minor changes (e.g., tert-butyl to iso-propyl) drastically alter weed control spectrum and selectivity
Stereochemical mismatch (S)-enantiomer or racemate may not reproduce (R)-enantiomer’s reported activity profile
Achiral analog limitation Achiral phenylureas like fenuron or diuron lack enantioselective mechanisms, limiting direct substitution

1-Tert-butyl-3-(alpha-methylbenzyl)urea Differentiation Evidence


Enantioselective Weed Control: (R)-2-tert-Butyl Derivative

The (R)-enantiomer of the 2-tert-butyl substituted α-methylbenzylphenylurea, which corresponds to the target compound, demonstrated significant herbicidal activity against both barnyardgrass (Echinochloa spp.) and Cyperaceae paddy weeds in greenhouse trials [1]. This broad-spectrum control contrasts with other analogs in the same study, such as the (R)-2-Et and (R)-2-CF3 derivatives, which showed strong activity only against perennial Cyperaceae weeds, and the (S)-enantiomers of unsubstituted and fluoro derivatives, which were active only against barnyardgrass [1]. The enantioselectivity of the (R)-2-tert-Bu derivative was noted as high, underscoring the critical importance of both the tert-butyl group and the specific stereochemistry for achieving the observed activity profile [1].

Weed control spectrum
Class-level inference
Broader spectrum vs. (R)-2-Et, (R)-2-CF3, and (S)-enantiomers in greenhouse trial
Supports enantioselective mechanism research
Reported qualitative comparison; class-level inference
Herbicide Enantioselectivity Weed Science

Physicochemical Differentiation: Boiling Point

The introduction of the alpha-methylbenzyl group in the target compound significantly alters its predicted physicochemical properties compared to the simpler analog 1-tert-butyl-3-phenylurea (CAS 15054-54-3). While the boiling point for 1-tert-butyl-3-phenylurea is reported as 272.7°C , the predicted boiling point for 1-tert-butyl-3-(alpha-methylbenzyl)urea is 381.1±21.0 °C [1]. This substantial increase in boiling point is indicative of stronger intermolecular forces and lower volatility, which can influence handling, formulation, and environmental fate in agricultural applications.

Boiling point
Data to verify
Pred. 381.1°C vs. 272.7°C for 1-tert-butyl-3-phenylurea
Suggests lower volatility, influences formulation context
Predicted value; comparator source not specified
Physicochemical Properties Formulation Stability

Chiral Activity vs. Achiral Phenylurea Herbicides

Unlike common phenylurea herbicides like fenuron, monuron, and diuron, which are achiral and derive their activity from specific ring substitutions, 1-tert-butyl-3-(alpha-methylbenzyl)urea possesses a chiral center in the alpha-methylbenzyl group [1]. Research on this class demonstrates that enantioselectivity is a key determinant of herbicidal activity, with the (R)-enantiomer of the 2-tert-butyl derivative showing potent and broad-spectrum control, while the (S)-enantiomer may exhibit a different or reduced effect [1]. This chiral influence is absent in commercial achiral phenylureas, making the target compound a distinct and valuable tool for investigating stereospecific mechanisms of action in plants.

Chiral vs. achiral
Class-level inference
(R)-enantiomer active; achiral phenylureas lack stereospecific activity
Enables studies of stereospecific mechanisms
Inferred from SAR studies; class-level context
Structure-Activity Relationship Stereochemistry Herbicide Design

1-Tert-butyl-3-(alpha-methylbenzyl)urea Application Scenarios


Enantioselective Herbicide Research for Paddy Weeds

This compound is specifically suited for research programs focused on the enantioselective control of paddy weeds. The evidence confirms its (R)-enantiomer exhibits significant activity against both barnyardgrass and Cyperaceae species, making it a valuable tool for studying stereospecific mechanisms of action and developing chiral herbicides with tailored selectivity profiles for rice cultivation [1].

SAR Studies of α-Methylbenzylphenylureas

The compound serves as a key reference standard for SAR investigations within the α-methylbenzylphenylurea class. Its unique profile, with the 2-tert-butyl substituent conferring broad-spectrum activity, provides a critical data point for understanding how variations at the aniline moiety influence herbicide spectrum and enantioselectivity [1]. This is essential for rational herbicide design.

Plant Safener Mechanism Research in Rice

Given that related α-methylbenzylphenylureas have demonstrated activity as safeners against sulfonylurea herbicide injury in rice, this compound is a candidate for research into chiral safener mechanisms [2]. Its distinct enantioselectivity makes it particularly useful for probing the stereochemical requirements for safener-receptor interactions in crop plants.

Physicochemical Profiling for Formulation

The significantly higher predicted boiling point (381.1°C) of 1-tert-butyl-3-(alpha-methylbenzyl)urea compared to simpler phenylurea analogs (e.g., 1-tert-butyl-3-phenylurea at 272.7°C) makes it an interesting subject for studies on volatility, thermal stability, and formulation behavior [3] . This is relevant for developing stable formulations or understanding environmental fate in field applications.

Application
Selection Property
Validation Focus
Paddy weed enantioselectivity research
Chiral α-methylbenzylphenylurea core
Enantiomer-specific weed control profile review
SAR studies of MBPU class
Substituent-dependent activity profile
tert-butyl vs. other substituents comparison
Plant safener mechanism research
Chiral safener candidate
Stereochemical requirement for safener-receptor interaction
Physicochemical profiling for formulation
Higher predicted boiling point
Volatility and thermal stability assessment

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